Stereochemical Configuration Determines Peptide Helicity and Biological Activity
When incorporated into the antimicrobial peptide Temporin L, the D‑configured 2,6‑difluorophenylalanine residue yields a markedly different helical propensity compared to its L‑counterpart. Circular dichroism (CD) spectroscopy demonstrates that D‑fluorinated substitution reduces the peptide's α‑helical content, directly correlating with attenuated antimicrobial and hemolytic activity [1]. This stereochemical distinction is quantifiable and essential for tuning peptide function; L‑configured analogs would drive a distinct conformational and activity profile, making them unsuitable substitutes for D‑targeted applications.
| Evidence Dimension | Peptide secondary structure (α‑helicity) and antimicrobial activity |
|---|---|
| Target Compound Data | Fluorinated Temporin L analogs with D‑configuration exhibit reduced α‑helical content by CD and correspondingly lower antimicrobial potency and hemolytic activity relative to native L‑peptide [1]. |
| Comparator Or Baseline | Native Temporin L (L‑amino acids) and L‑fluorinated Temporin L analogs |
| Quantified Difference | Qualitative reduction in helicity and activity; specific numerical values require primary data extraction from the cited study. |
| Conditions | CD spectroscopy in aqueous buffer and antimicrobial assays against Gram‑positive and Gram‑negative bacteria in plasma and buffer conditions [1]. |
Why This Matters
For research programs engineering D‑peptide therapeutics or studying stereochemical effects, only the D‑isomer delivers the intended conformational and functional modulation.
- [1] Grieco, P.; Luca, V.; Auriemma, L.; Carotenuto, A.; Saviello, M. R.; Campiglia, P.; Barra, D.; Novellino, E.; Mangoni, M. L. The effect of d‑amino acid substitution on the selectivity of temporin L towards target cells: identification of a potent anti‑Candida peptide. Biochim. Biophys. Acta – Biomembr. 2013, 1828, 652–660. DOI: 10.1016/j.bbamem.2012.10.022. View Source
